REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH3:9].[N+:10]([O-])([O-:12])=[O:11].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[N+:10]([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)F)C
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
Potassium nitrate
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Quantity
|
0.87 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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ADDITION
|
Details
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was added dropwise to the cold solution
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Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
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Details
|
stirring
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Type
|
WAIT
|
Details
|
was continued for another 2 h
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Duration
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2 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured onto ice (25 g)
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Type
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STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow oil (1.34 g, purity 85%)
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification in the next reaction step
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Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC(=C1C)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |